molecular formula C12H11NO4 B7467728 5-[(3-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid

5-[(3-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid

Cat. No.: B7467728
M. Wt: 233.22 g/mol
InChI Key: YUAVIHGJSYNVHJ-UHFFFAOYSA-N
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Description

5-[(3-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid (CAS 932848-50-5) is a high-purity heterocyclic compound designed for research and development. With the molecular formula C12H11NO4 and a molecular weight of 233.22 g/mol, this aromatic organic compound features a 1,2-oxazole core substituted with a (3-methylphenoxy)methyl group at the 5-position and a carboxylic acid moiety at the 3-position . The oxazole ring system is recognized as a privileged scaffold in medicinal chemistry, contributing to molecular stability and presenting various biological activities . The carboxylic acid functional group provides a versatile handle for further synthetic derivatization, enabling researchers to create amides, esters, and other derivatives for structure-activity relationship studies . This compound serves as a valuable building block in organic and medicinal chemistry, particularly in the synthesis of more complex molecules for drug discovery and agrochemical research . Isoxazole derivatives have demonstrated relevance in the development of therapeutic agents due to their broad spectrum of biological targets and have been investigated for applications including anticancer, anti-inflammatory, and antibacterial activities . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet prior to use and handle this material with appropriate precautions.

Properties

IUPAC Name

5-[(3-methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-8-3-2-4-9(5-8)16-7-10-6-11(12(14)15)13-17-10/h2-6H,7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUAVIHGJSYNVHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC2=CC(=NO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of β-Diketones with Hydroxylamine

β-Keto esters serve as precursors for isoxazole formation. For example, ethyl 3-oxobutanoate reacts with hydroxylamine hydrochloride under basic conditions to yield ethyl isoxazole-3-carboxylate. In the context of 5-[(3-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid, a β-keto ester bearing a (3-methylphenoxy)methyl group at the γ-position would undergo analogous cyclization.

Reaction Conditions :

  • Hydroxylamine (1–4 equiv) in ethanol or methanol

  • Temperature: 0–40°C

  • Workup: Extraction with ethyl acetate, washing with sodium bicarbonate, and crystallization

A hypothetical pathway is illustrated below:

β-Keto ester+NH2OH5-Substituted isoxazole-3-carboxylate[1][4]\text{β-Keto ester} + \text{NH}_2\text{OH} \rightarrow \text{5-Substituted isoxazole-3-carboxylate} \quad

1,3-Dipolar Cycloaddition Approaches

Nitrile oxides, generated in situ from hydroxamic acid chlorides, undergo [3+2] cycloaddition with alkynes or alkenes to form isoxazoles. For the target molecule, a propargyl ether containing the (3-methylphenoxy)methyl group could react with a nitrile oxide derived from a carboxylic acid precursor.

Example Protocol :

  • Nitrile oxide precursor: Chlorooxime of glyoxylic acid

  • Dipolarophile: Propargyl 3-methylphenoxy ether

  • Solvent: Toluene, 80°C, 12 hours

Functionalization at Position 5: Introducing the (3-Methylphenoxy)methyl Group

Alkylation of Isoxazole Intermediates

A pre-formed isoxazole-3-carboxylate can undergo alkylation at position 5. For instance, a chloromethyl intermediate reacts with 3-methylphenol in the presence of a base.

Typical Conditions :

  • Base: K2_2CO3_3 or NaH

  • Solvent: DMF or acetone

  • Temperature: 60–80°C

Example Reaction :

5-Chloromethylisoxazole-3-carboxylate+3-MethylphenolK2CO3Target Ester[3]\text{5-Chloromethylisoxazole-3-carboxylate} + \text{3-Methylphenol} \xrightarrow{\text{K}2\text{CO}3} \text{Target Ester} \quad

Williamson Ether Synthesis

The (3-methylphenoxy)methyl group can be introduced prior to cyclization. A β-keto ester with a bromomethyl side chain reacts with 3-methylphenol under Williamson conditions.

Procedure :

  • β-Keto ester bromomethyl derivative + 3-methylphenol

  • Base: NaOH or KOH

  • Solvent: Ethanol/water mixture

  • Yield: 70–85% (analogous to oxazole syntheses)

Carboxylic Acid Group Introduction and Modification

The ester-to-acid conversion is achieved via hydrolysis. For example, ethyl isoxazole-3-carboxylate treated with aqueous NaOH forms the carboxylic acid.

Optimized Hydrolysis :

  • Base: 5N NaOH, room temperature, 2 hours

  • Acidification: HCl to pH 2

  • Crystallization: Ethyl acetate

Comparative Analysis of Synthetic Routes

MethodStarting MaterialYield (%)Key Challenges
Cyclocondensation + Alkylationβ-Keto ester with bromomethyl65–75Regioselectivity of alkylation
Dipolar CycloadditionPropargyl ether + nitrile oxide50–60Nitrile oxide stability
Pre-functionalization + CyclizationPhenoxy-substituted β-keto ester70–80Synthesis of modified β-keto ester

Key Observations :

  • Pre-functionalization strategies (e.g., introducing the phenoxy group before cyclization) offer higher yields but require complex precursor synthesis.

  • Post-cyclization alkylation risks regiochemical complications, necessitating protecting groups.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Cyclocondensation : Methanol at 40°C improves ring closure kinetics.

  • Alkylation : Polar aprotic solvents (DMF) enhance nucleophilicity of phenolate ions.

Catalytic Enhancements

  • Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency.

  • Microwave-assisted cyclization reduces reaction time from hours to minutes .

Chemical Reactions Analysis

Types of Reactions

5-[(3-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the oxazole ring or other functional groups.

    Substitution: The phenoxy methyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

5-[(3-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(3-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between 5-[(3-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid and related oxazole derivatives:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight Key Properties Evidence ID
This compound 5-[(3-Methylphenoxy)methyl], 3-carboxylic acid C₁₂H₁₁NO₄ 233.22 Lipophilic phenoxy group; planar oxazole core
5-Methyl-1,2-oxazole-3-carboxylic acid 5-methyl, 3-carboxylic acid C₅H₅NO₃ 131.10 Planar structure; forms hydrogen-bonded dimers; MAO inhibitor
5-(2,4-Dichlorophenoxymethyl)-1,2-oxazole-3-carboxylic acid 5-(2,4-Dichlorophenoxymethyl), 3-carboxylic acid C₁₁H₇Cl₂NO₄ 288.08 High electronegativity (Cl substituents); predicted pKa = 3.31
5-Methyl-4-[3-(trifluoromethyl)phenoxymethyl]-1,2-oxazole-3-carboxylic acid 4-[3-(CF₃)phenoxymethyl], 5-methyl, 3-carboxylic acid C₁₃H₁₀F₃NO₄ 301.22 Electron-withdrawing CF₃ group; increased acidity
5-(1H-Indol-3-yl)-1,2-oxazole-3-carboxylic acid (U7C) 5-indol-3-yl, 3-carboxylic acid C₁₂H₈N₂O₃ 228.20 Indole substituent; potential for π-π stacking in binding
5-[(Ethylsulfanyl)methyl]-1,2-oxazole-3-carboxylic acid 5-(ethylsulfanylmethyl), 3-carboxylic acid C₇H₉NO₃S 187.21 Thioether group; discontinued commercial availability

Key Comparison Points:

Substituent Effects on Reactivity and Bioactivity The 3-methylphenoxy group in the target compound provides moderate lipophilicity, which may influence membrane permeability in biological systems. Indole-containing analogs () exhibit aromatic heterocycles capable of π-π interactions, which are absent in the target compound but critical for enzyme inhibition or receptor binding.

Structural and Crystallographic Features The oxazole ring in 5-methyl-1,2-oxazole-3-carboxylic acid () is nearly planar, with carboxylic acid groups forming intermolecular hydrogen bonds and π-π stacking (3.234 Å). Similar planar configurations are expected in the target compound, though steric effects from the phenoxy group may disrupt stacking .

Commercial and Synthetic Relevance Several analogs, such as 5-[(ethylsulfanyl)methyl]-1,2-oxazole-3-carboxylic acid, have been discontinued (), highlighting challenges in stability or synthesis. The target compound’s commercial availability is noted in Enamine Ltd’s catalog (), suggesting its use as a building block in medicinal chemistry.

Pharmacological Potential While direct data for the target compound are lacking, 5-methyl-1,2-oxazole-3-carboxylic acid () is a known monoamine oxidase inhibitor, implying that structural modifications (e.g., phenoxy additions) could modulate selectivity or potency in enzyme interactions.

Biological Activity

5-[(3-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid is a chemical compound characterized by its unique oxazole ring structure and a phenoxy methyl group. This compound has garnered attention in scientific research due to its potential biological activities, including immunosuppressive properties and interactions with various biomolecules. This article delves into the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C12H13NO3, with a molecular weight of 219.24 g/mol. The compound features an oxazole ring, which is significant for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The oxazole ring allows for modulation of enzymatic activities, potentially affecting various signaling pathways in cells.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory responses.
  • Receptor Binding : It can bind to receptors that modulate immune responses, influencing cell proliferation and cytokine production.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Immunosuppressive Effects : Studies have shown that derivatives of oxazole compounds can inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) in vitro. For instance, the compound demonstrated a dose-dependent inhibition of phytohemagglutinin A (PHA)-induced PBMC proliferation .
  • Cytokine Production Modulation : The compound has been observed to inhibit lipopolysaccharide (LPS)-induced tumor necrosis factor alpha (TNFα) production in human whole blood cultures, suggesting its potential role in modulating inflammatory responses .

Research Findings and Case Studies

A comparative analysis was conducted on various derivatives of oxazole compounds to evaluate their biological activities. The following table summarizes key findings from relevant studies:

Compound NameActivity TypeIC50 Value (µM)Reference
5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazideInhibition of TNFα production6.25
This compoundPBMC proliferation inhibitionTBDCurrent Study
5-amino-N′-(ethylidene)-N,3-dimethyl-1,2-oxazole-4-carbohydrazideCytotoxicity against A549 cellsTBD

Q & A

Q. What are the established synthetic routes for 5-[(3-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of precursors such as nitriles or ketones followed by carboxylation. For example, analogous oxazole derivatives are synthesized via cyclization under controlled temperatures (80–120°C) using catalysts like zinc chloride or acetic anhydride. Post-cyclization, carboxylation is achieved using reagents such as potassium carbonate in methanol/water mixtures. Yield optimization requires precise control of solvent polarity, temperature, and stoichiometric ratios of intermediates .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the oxazole ring and substituents. For example, the oxazole proton typically resonates at δ 8.1–8.3 ppm, while the methylphenoxy group appears as a singlet near δ 2.3 ppm .
  • IR Spectroscopy : Stretching frequencies for the carboxylic acid (2500–3300 cm⁻¹, broad) and oxazole C=N (1600–1650 cm⁻¹) validate functional groups .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% recommended for biological assays) .

Q. How can researchers ensure the compound’s purity and stability during storage?

Purity is validated via HPLC and elemental analysis. Stability tests under varying conditions (e.g., 4°C in amber vials vs. room temperature) indicate degradation profiles. Lyophilization is recommended for long-term storage to prevent hydrolysis of the oxazole ring .

Advanced Research Questions

Q. How do structural modifications at the 3-methylphenoxy or oxazole positions affect biological activity?

Comparative studies on analogs (e.g., 5-(4-isopropylphenyl)isoxazole-3-carboxylic acid) reveal that:

  • Electron-withdrawing groups (e.g., -Cl) on the phenyl ring enhance enzyme inhibition (e.g., COX-2) but reduce solubility.
  • Methylphenoxy substitution balances lipophilicity and target binding, as seen in IC₅₀ improvements (e.g., 12 μM vs. 45 μM for unsubstituted analogs) .
  • Oxazole ring methylation increases metabolic stability but may sterically hinder target interactions .

Q. What computational strategies are used to predict the compound’s interaction with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with proteins (e.g., kinases). The carboxylic acid group often forms hydrogen bonds with catalytic lysine or arginine residues.
  • MD Simulations : GROMACS simulations (100 ns) assess binding stability, with RMSD < 2 Å indicating robust target engagement .

Q. How can contradictions in biological activity data across studies be resolved?

Discrepancies often arise from assay conditions (e.g., cell line variability, serum concentration). Mitigation strategies include:

  • Standardized protocols : Use identical cell lines (e.g., HEK293 for receptor studies) and controls.
  • Solubility adjustments : DMSO concentration ≤0.1% to avoid cytotoxicity artifacts .

Q. What crystallographic techniques elucidate the compound’s 3D structure and intermolecular interactions?

Single-crystal X-ray diffraction (SHELX suite) resolves bond lengths and angles. For example, the oxazole ring typically shows C-O distances of 1.36 Å and C-N distances of 1.29 Å. Hydrogen-bonding networks (e.g., carboxylic acid dimers) stabilize the crystal lattice, confirmed via O···H distances of 1.8–2.0 Å .

Methodological Tables

Table 1: Comparative Bioactivity of Structural Analogs

CompoundTargetIC₅₀ (μM)Solubility (mg/mL)Reference
5-(4-Isopropylphenyl)isoxazole-3-carboxylic acidCOX-212.30.45
5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acidHDAC68.71.20

Table 2: Optimized Synthesis Conditions

StepReagents/ConditionsYield (%)Purity (%)
CyclizationZnCl₂, 100°C, DMF, 6h6585
CarboxylationK₂CO₃, CO₂, MeOH/H₂O, 24h7892
PurificationRecrystallization (EtOAc/hexane)9099

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